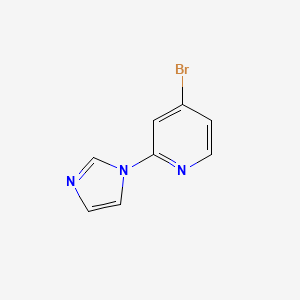

4-Bromo-2-(1H-imidazol-1-yl)pyridine

描述

属性

IUPAC Name |

4-bromo-2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIOPZBBECFOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671707 | |

| Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-29-3 | |

| Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1H-imidazol-1-yl)pyridine typically involves the bromination of 2-(1H-imidazol-1-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high-quality products.

化学反应分析

Types of Reactions

4-Bromo-2-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.

Major Products

Substitution Reactions: Yield various substituted pyridine derivatives depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds or other complex structures depending on the coupling partner.

科学研究应用

4-Bromo-2-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: Serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Material Science: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

作用机制

The mechanism of action of 4-Bromo-2-(1H-imidazol-1-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

相似化合物的比较

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Steric Effects : Dual bromine substitution (e.g., 2-Bromo-4-(4-bromo-1H-imidazol-1-yl)pyridine) introduces steric hindrance, which may limit metal coordination or coupling efficiency .

- Extended Conjugation : Compounds like 2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine exhibit extended π-conjugation, enhancing their suitability for optoelectronic applications or biomolecular interactions .

生物活性

4-Bromo-2-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C_8H_7BrN_2

Molecular Weight: 215.06 g/mol

IUPAC Name: this compound

The compound features a bromine atom attached to a pyridine ring and an imidazole moiety, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

In a study evaluating the antibacterial activity of several pyridine derivatives, this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria, with notable activity against S. aureus and E. coli .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. The antifungal activity was assessed through MIC values which showed effective inhibition:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

These results suggest that the compound could be a candidate for developing antifungal agents, particularly in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The imidazole ring may facilitate binding to active sites of enzymes involved in bacterial cell wall synthesis or fungal growth.

- Receptor Modulation: The compound may act on specific receptors that mediate cellular responses, potentially leading to apoptosis in cancer cells.

Case Studies

A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that halogen substitutions (such as bromine) significantly enhance antimicrobial activity. Compounds with electron-withdrawing groups like bromine tend to exhibit stronger interactions with microbial targets, leading to increased potency .

常见问题

Q. What are the common synthetic routes for 4-Bromo-2-(1H-imidazol-1-yl)pyridine, and how can reaction conditions be optimized to improve yield?

The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives can react with imidazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C). Optimization involves adjusting stoichiometry, reaction time, and catalyst selection (e.g., Pd catalysts for cross-coupling). Side reactions, such as dehalogenation or over-alkylation, can be minimized by controlling temperature and monitoring progress via TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Bruker SMART/APEX systems, while refinement employs SHELX programs (e.g., SHELXL for structure solution and SHELXTL for visualization). Key parameters include R-factors (<0.05 for high-quality data) and thermal displacement ellipsoids. For example, Co(II) complexes with this ligand show distorted octahedral geometries, with bond lengths (~2.1 Å for Co–N) and angles (~90° for N–Co–N) consistent with hexacoordination .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3100 cm⁻¹ (imidazole C–H).

- NMR : ¹H NMR shows aromatic protons as doublets (δ 7.5–8.5 ppm for pyridine and imidazole). Discrepancies in splitting patterns may arise from dynamic effects (e.g., tautomerism), resolved via variable-temperature NMR .

- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Contradictions between experimental and theoretical values require recalibration or isotopic pattern analysis .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs), and what structural factors influence its coordination behavior?

The ligand acts as a bridging or chelating agent due to its dual N-donor sites (pyridine and imidazole). In Co(II) MOFs, it forms 1D chains via µ₂-coordination, which extend into 2D layers through π–π stacking and hydrogen bonding. Substituting the pyridine ring (e.g., with electron-withdrawing Br) alters electron density, affecting metal-ligand bond strength and framework topology. Comparative studies with analogous ligands (e.g., 3,5-di(1H-imidazol-1-yl)pyridine) reveal that steric bulk from bromine reduces interpenetration in MOFs .

Q. What computational methods are employed to predict the electronic properties of this compound, and how do they correlate with experimental data?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), polarizability, and nonlinear optical (NLO) properties. Experimental UV-Vis spectra (λmax ~270 nm) align with TD-DFT results. Discrepancies in charge distribution are resolved by incorporating solvent effects (e.g., PCM model) and relativistic corrections for heavy atoms like Br .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist for debromination pathways?

The C–Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄ in THF/H₂O. Competing debromination occurs via radical pathways under light or via Pd-mediated β-hydride elimination. Mechanistic studies using ¹H NMR kinetics and ESI-MS intermediate trapping reveal that electron-deficient ligands accelerate oxidative addition but increase susceptibility to side reactions .

Q. What strategies mitigate challenges in crystallizing derivatives of this compound for structural studies?

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.

- Additives : Small amounts of diethyl ether disrupt amorphous aggregation. For example, a Co(II) complex crystallized in monoclinic space group C2/c with Z=4 required 72-hour equilibration to achieve diffraction-quality crystals .

Data Contradiction and Resolution

Q. How are conflicting NMR assignments resolved for tautomeric forms of this compound?

Tautomerism between imidazole N–H and pyridine protons creates ambiguous splitting. Variable-temperature ¹H NMR (e.g., 25°C to −40°C) slows exchange, resolving distinct peaks. Additionally, ¹³C-¹H HMBC correlations identify through-space couplings, confirming the dominant tautomer .

Q. Why do XRD-derived bond lengths sometimes deviate from DFT predictions, and how is this addressed?

Discrepancies arise from crystal packing forces (e.g., van der Waals interactions) absent in gas-phase DFT. Hybrid QM/MM methods or periodic boundary conditions (PBC-DFT) improve agreement. For example, a Co–N bond length of 2.09 Å (XRD) vs. 2.15 Å (DFT) was reconciled by including dispersion corrections .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing metal complexes with this ligand?

- Stoichiometry control : Use a 1:2 metal-to-ligand ratio for octahedral complexes.

- Anaerobic conditions : Schlenk lines prevent oxidation of transition metals (e.g., Co(II) → Co(III)).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted ligand. Reproducibility is verified via PXRD pattern matching and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。